molecular formula C9H6N2O3 B13543073 4-formyl-1H-indazole-6-carboxylic acid

4-formyl-1H-indazole-6-carboxylic acid

Cat. No.: B13543073
M. Wt: 190.16 g/mol
InChI Key: JGZBKLXXMPUXQK-UHFFFAOYSA-N
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Description

4-Formyl-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-formyl-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and formylation steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Formyl-1H-indazole-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-formyl-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 1H-Indazole-4-carboxylic acid
  • 1H-Indazole-6-carboxylic acid
  • 4-Hydroxy-1H-indazole-6-carboxylic acid

Comparison: 4-Formyl-1H-indazole-6-carboxylic acid is unique due to the presence of both formyl and carboxylic acid functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound offers a versatile scaffold for chemical modifications, making it valuable in drug discovery and development .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-formyl-1H-indazole-6-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-4-6-1-5(9(13)14)2-8-7(6)3-10-11-8/h1-4H,(H,10,11)(H,13,14)

InChI Key

JGZBKLXXMPUXQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C=O)C=NN2)C(=O)O

Origin of Product

United States

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